Benazeprilat-d5
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Overview
Description
Benazeprilat-d5 is a deuterated compound of Benazeprilat, which is an active metabolite of Benazepril. Benazepril is a prodrug that is converted into Benazeprilat in the body. Benazeprilat is known for its potent antihypertensive activity and is used in the treatment of high blood pressure and heart failure. The deuterated form, this compound, is often used in scientific research due to its stability and ability to be tracked in metabolic studies .
Mechanism of Action
Target of Action
Benazeprilat-d5, the active metabolite of Benazepril, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE and subsequently reducing angiotensin II levels, this compound disrupts the RAAS pathway . This disruption leads to a decrease in blood pressure and has downstream effects on cardiovascular health .
Pharmacokinetics
Benazepril, the prodrug of this compound, is rapidly and extensively metabolized in the liver to its active form, Benazeprilat . The absorption, distribution, and elimination of Benazepril and Benazeprilat have been evaluated in healthy subjects, hypertensive patients, and patients with renal or hepatic impairment . The pharmacokinetic properties of this compound are stable over a wide range of conditions .
Biochemical Analysis
Biochemical Properties
Benazeprilat-d5 plays a significant role in biochemical reactions, particularly in the inhibition of the angiotensin-converting enzyme (ACE) . ACE is a crucial enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, this compound can effectively regulate blood pressure.
Cellular Effects
The effects of this compound on cells are primarily related to its impact on the renin-angiotensin system (RAS). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and decreasing blood pressure . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with ACE. It binds to ACE, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II . This results in a decrease in blood pressure and has implications for the treatment of hypertension.
Metabolic Pathways
This compound is involved in the RAS pathway, where it interacts with ACE . Its inhibition of ACE can affect metabolic flux and metabolite levels, particularly those related to the RAS pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benazeprilat-d5 involves the incorporation of deuterium atoms into the Benazeprilat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the incorporation of deuterium and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Benazeprilat-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of Benazepril to Benazeprilat is a well-studied reaction that involves the cleavage of the ester bond in the presence of water or hydroxide ions .
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or acidic conditions can be used to hydrolyze Benazepril to Benazeprilat.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Benazeprilat.
Reduction: Reducing agents like sodium borohydride can be used to reduce Benazeprilat to its corresponding alcohol.
Major Products: The major product of the hydrolysis reaction is Benazeprilat. Oxidation and reduction reactions can yield various oxidized or reduced forms of Benazeprilat, depending on the specific reagents and conditions used .
Scientific Research Applications
Benazeprilat-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and distribution of Benazepril and its metabolites in the body.
Drug Interaction Studies: Helps in understanding how Benazepril interacts with other drugs and its impact on metabolic pathways.
Biological Research: Used in studies related to cardiovascular diseases, hypertension, and heart failure.
Industrial Applications: Employed in the development and testing of new antihypertensive drugs
Comparison with Similar Compounds
Enalaprilat: Another ACE inhibitor with similar antihypertensive properties.
Lisinopril: A non-sulfhydryl ACE inhibitor used in the treatment of hypertension and heart failure.
Ramiprilat: The active metabolite of Ramipril, also an ACE inhibitor.
Comparison: Benazeprilat-d5 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. Compared to other ACE inhibitors, this compound offers similar therapeutic benefits but with the added advantage of being easily tracked in pharmacokinetic and pharmacodynamic studies .
Properties
IUPAC Name |
(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRIHWFJGRSBP-IARVFAGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.